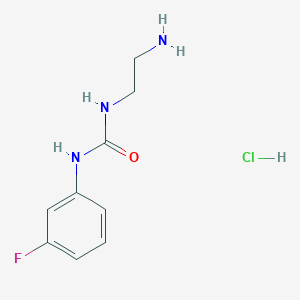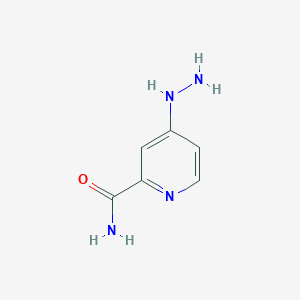
4-Hydrazinylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydrazinylpicolinamide is a chemical compound with the molecular formula C6H8N4O. It is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydrazinyl group attached to a picolinamide moiety, which imparts unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylpicolinamide typically involves the reaction of picolinic acid with hydrazine. The process can be carried out under various conditions, including refluxing in an appropriate solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid or base to facilitate the formation of the hydrazinyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like electrosynthesis have also been explored for the preparation of amides, including this compound, due to their green and sustainable nature .
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydrazinylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazinylpicolinamide derivatives .
Aplicaciones Científicas De Investigación
4-Hydrazinylpicolinamide has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 4-Hydrazinylpicolinamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their antimicrobial effects. The compound’s hydrazinyl group plays a crucial role in its reactivity and interaction with biological molecules .
Comparación Con Compuestos Similares
- 4-Hydrazinylbenzoic acid
- 4-Hydrazinylpyridine
- 4-Hydrazinylquinoline
Comparison: Compared to these similar compounds, 4-Hydrazinylpicolinamide exhibits unique properties due to the presence of the picolinamide moietyFor example, while 4-Hydrazinylbenzoic acid and 4-Hydrazinylpyridine share similar hydrazinyl groups, the picolinamide structure in this compound provides additional sites for chemical modification and interaction with biological targets .
Propiedades
Fórmula molecular |
C6H8N4O |
|---|---|
Peso molecular |
152.15 g/mol |
Nombre IUPAC |
4-hydrazinylpyridine-2-carboxamide |
InChI |
InChI=1S/C6H8N4O/c7-6(11)5-3-4(10-8)1-2-9-5/h1-3H,8H2,(H2,7,11)(H,9,10) |
Clave InChI |
DKGOYSHLWXPSSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1NN)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


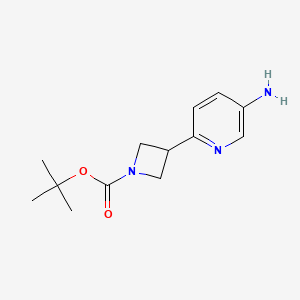
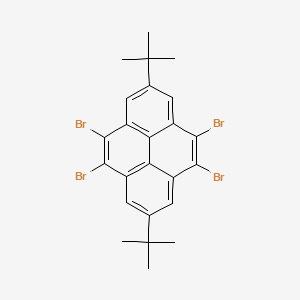
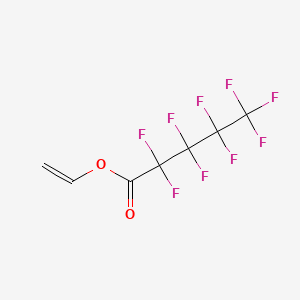
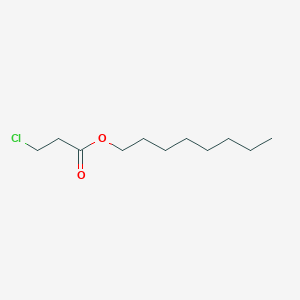

amine](/img/structure/B12084484.png)
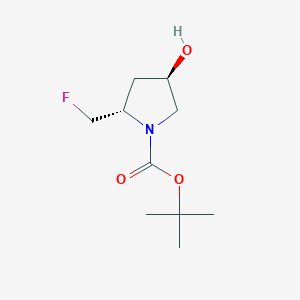


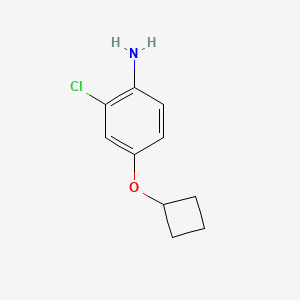


![4H-1-Benzopyran-4-one, 6-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-5,7-dihydroxy-2-(4-methoxyphenyl)-](/img/structure/B12084518.png)
